molecular formula C10H11N3O B047659 1-Methyl-3-phenyl-1,2,4-triazin-5-one CAS No. 113342-81-7

1-Methyl-3-phenyl-1,2,4-triazin-5-one

Cat. No. B047659
M. Wt: 187.2 g/mol
InChI Key: FLCOKUAQUUFKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-phenyl-1,2,4-triazin-5-one, also known as MPT, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPT has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism Of Action

The mechanism of action of 1-Methyl-3-phenyl-1,2,4-triazin-5-one is not fully understood, but studies have suggested that it may act through multiple pathways. 1-Methyl-3-phenyl-1,2,4-triazin-5-one has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. 1-Methyl-3-phenyl-1,2,4-triazin-5-one has also been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9.

Biochemical And Physiological Effects

1-Methyl-3-phenyl-1,2,4-triazin-5-one has been found to have a wide range of biochemical and physiological effects. Studies have shown that 1-Methyl-3-phenyl-1,2,4-triazin-5-one can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. 1-Methyl-3-phenyl-1,2,4-triazin-5-one has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.

Advantages And Limitations For Lab Experiments

1-Methyl-3-phenyl-1,2,4-triazin-5-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 1-Methyl-3-phenyl-1,2,4-triazin-5-one is sensitive to light and air, which can affect its stability and purity. In addition, the synthesis of 1-Methyl-3-phenyl-1,2,4-triazin-5-one can be challenging, which may limit its use in certain experiments.

Future Directions

For the research of 1-Methyl-3-phenyl-1,2,4-triazin-5-one include the development of 1-Methyl-3-phenyl-1,2,4-triazin-5-one-based drugs, the elucidation of its mechanism of action, and the optimization of its synthesis method.

Synthesis Methods

1-Methyl-3-phenyl-1,2,4-triazin-5-one can be synthesized through a variety of methods, including the reaction of 1,3-diphenyltriazene with methyl isocyanate, or through the reaction of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone with hydrazine hydrate. The yield of 1-Methyl-3-phenyl-1,2,4-triazin-5-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-Methyl-3-phenyl-1,2,4-triazin-5-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that 1-Methyl-3-phenyl-1,2,4-triazin-5-one has antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 1-Methyl-3-phenyl-1,2,4-triazin-5-one has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-Methyl-3-phenyl-1,2,4-triazin-5-one has antiviral effects against the influenza virus and hepatitis B virus.

properties

CAS RN

113342-81-7

Product Name

1-Methyl-3-phenyl-1,2,4-triazin-5-one

Molecular Formula

C10H11N3O

Molecular Weight

187.2 g/mol

IUPAC Name

1-methyl-3-phenyl-1,2,4-triazin-1-ium-5-olate

InChI

InChI=1S/C10H9N3O/c1-13-7-9(14)11-10(12-13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

FLCOKUAQUUFKPA-UHFFFAOYSA-N

Isomeric SMILES

CN1CC(=O)N=C(N1)C2=CC=CC=C2

SMILES

C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2

Canonical SMILES

C[N+]1=NC(=NC(=C1)[O-])C2=CC=CC=C2

synonyms

1-methyl-3-phenyl-1,2,4-triazin-5-one
1-methyl-3-phenyl-1,2-4-triazinium-5-olate
MPTO

Origin of Product

United States

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